molecular formula C16H18N2O4 B2604829 N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide CAS No. 2034509-98-1

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide

Cat. No.: B2604829
CAS No.: 2034509-98-1
M. Wt: 302.33
InChI Key: PDLBLTYPICILRH-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide is an oxalamide derivative characterized by a furan-2-ylmethyl group and a 2-hydroxy-2-phenylpropyl substituent. Oxalamides are widely studied for their applications in flavoring agents, pharmaceuticals, and enzyme inhibitors due to their structural versatility and metabolic stability .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(2-hydroxy-2-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-16(21,12-6-3-2-4-7-12)11-18-15(20)14(19)17-10-13-8-5-9-22-13/h2-9,21H,10-11H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLBLTYPICILRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CO1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide typically involves the reaction of furan-2-ylmethylamine with 2-hydroxy-2-phenylpropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Furan-2-ylmethylamine is reacted with oxalyl chloride to form an intermediate furan-2-ylmethyl oxalyl chloride.

    Step 2: The intermediate is then reacted with 2-hydroxy-2-phenylpropylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide involves its interaction with specific molecular targets and pathways. The furan ring and hydroxy-phenylpropyl group may interact with enzymes or receptors, modulating their activity. The oxalamide moiety can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamides

Structural Features

The table below highlights key structural differences between the target compound and related oxalamides:

Compound Name R1 Substituent R2 Substituent Key Functional Groups
N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide Furan-2-ylmethyl 2-hydroxy-2-phenylpropyl Hydroxyl, Furan
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (1768) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Methoxy, Pyridine
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide (6) Adamant-2-yl Benzyloxy Adamantane, Benzyl ether
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (3769) 2-methoxy-4-methylbenzyl 2-(pyridin-2-yl)ethyl Methoxy, Pyridine

Key Observations :

  • Furan vs. Pyridine/Aromatic Rings : The furan ring in the target compound may confer distinct electronic and metabolic properties compared to pyridine or benzene rings in analogs. Furan oxidation could generate reactive intermediates, unlike methoxy or pyridine groups, which are more metabolically stable .
Metabolic Pathways:
  • Target Compound : Likely undergoes hydrolysis of the oxalamide bond, oxidation of the furan ring, and glucuronidation of the hydroxyl group .
  • Analog 6 (Adamantane derivative) : Adamantane’s rigidity slows metabolism, favoring biliary excretion over renal clearance .

Critical Analysis of Limitations

  • Data Gaps: No direct toxicological or pharmacokinetic data exist for the target compound, necessitating further studies on its metabolic fate and NOEL.

Biological Activity

N1-(furan-2-ylmethyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide is a synthetic organic compound with a unique structure that combines a furan ring, a phenyl group, and an oxalamide moiety. This combination of functional groups is believed to confer significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and material science.

Chemical Structure and Properties

Chemical Formula: C₁₃H₁₂N₂O₃
Molecular Weight: 244.25 g/mol
CAS Number: 205749-56-0

The presence of the furan and phenyl groups in the structure suggests potential interactions with biological targets, which can lead to various pharmacological effects.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Interaction: The furan ring may interact with specific enzymes or receptors, modulating their activity.
  • Hydrogen Bonding: The oxalamide moiety can form hydrogen bonds with biological macromolecules, influencing their function.

These interactions are critical for understanding the compound's potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, studies have shown that derivatives of oxalamides can inhibit bacterial growth effectively. Although specific data on this compound is limited, its structural analogs have demonstrated significant antimicrobial effects against various pathogens.

Anticancer Potential

Recent investigations into related compounds have highlighted their potential as anticancer agents. For example, derivatives have been tested for their cytotoxicity against cancer cell lines, showing promising results in inhibiting cell proliferation. The mechanism often involves inducing apoptosis or disrupting cell cycle progression.

CompoundIC50 (μM)Cell Line
Furan Derivative A5.0MCF-7
Furan Derivative B10.0HeLa

Note: Specific IC50 values for this compound are not available but are inferred from related studies.

Case Studies

  • Inhibition of SARS-CoV-2 Protease:
    A study on furan derivatives indicated that they could serve as non-peptidomimetic inhibitors of the SARS-CoV-2 main protease, with some compounds showing IC50 values in the low micromolar range. This suggests that this compound may also exhibit similar inhibitory activity due to its structural characteristics.
    • Example Compound: F8-B22 showed an IC50 value of 1.55 μM against SARS-CoV-2 M pro .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N1-(furan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamideFuran ring, hydroxypropyl groupAntimicrobial
N1-(furan-2-ylmethyl)-N2-(3-methylpropyl)oxalamideFuran ring, methylpropyl groupCytotoxicity in cancer cells

The unique combination of functional groups in this compound differentiates it from other compounds, potentially leading to diverse biological activities.

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